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2-Methyl-2,5-dichloro-3-pentanone Documentation Hub

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  • Product: 2-Methyl-2,5-dichloro-3-pentanone
  • CAS: 191032-91-4

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Structural Validation of 2-Methyl-2,5-dichloro-3-pentanone

Strategic Context & Molecular Topology In the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, highly functionalized aliphatic intermediates such as 2-methyl-2,5-dichloro-3-pentanone (IUPA...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecular Topology

In the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, highly functionalized aliphatic intermediates such as 2-methyl-2,5-dichloro-3-pentanone (IUPAC: 2,5-dichloro-2-methylpentan-3-one) serve as critical bifunctional building blocks. The presence of an α -chloro ketone moiety coupled with a terminal primary alkyl chloride provides orthogonal reactivity profiles for sequential nucleophilic substitutions or enolate chemistry.

Unambiguous structural elucidation of this intermediate is paramount. Mischaracterization of the halogenation site can lead to catastrophic downstream synthetic failures. This technical guide provides a rigorous, causality-driven breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral parameters for this molecule, utilizing empirical additivity rules and established spectrometric principles[1].

Structural Deconstruction

The molecular formula is C₆H₁₀Cl₂O . The carbon backbone is numbered to prioritize the ketone, but tracing the longest chain yields:

  • C1 & C2-Methyl: Two equivalent methyl groups attached to C2 (gem-dimethyl system).

  • C2: A quaternary carbon bonded to a chlorine atom, the two methyl groups, and the carbonyl.

  • C3: The central ketone carbonyl.

  • C4: A methylene group α to the carbonyl.

  • C5: A terminal methylene group bonded to the second chlorine atom.

This topology yields two distinct, non-interacting spin systems: an isolated 6-proton singlet and an A2​X2​ (approximating a simple triplet-triplet) coupled aliphatic chain.

1 H NMR Chemical Shift Assignments & Causality

The proton NMR spectrum of 2-methyl-2,5-dichloro-3-pentanone is remarkably clean due to the isolation of its spin systems. The predicted chemical shifts are derived from fundamental shielding/deshielding mechanisms and empirical additivity rules[2].

Quantitative Data Summary: 1 H NMR (400 MHz, CDCl₃)
PositionPredicted Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)
H1 & H2-Me 1.75 – 1.85Singlet (s)6HN/A
H4 2.90 – 3.10Triplet (t)2H~6.5
H5 3.70 – 3.90Triplet (t)2H~6.5
Mechanistic Causality of 1 H Shifts
  • The Gem-Dimethyl Singlet (1.80 ppm): Base aliphatic methyl groups typically resonate near 0.9 ppm. However, these protons are subjected to the combined inductive electron withdrawal of the adjacent highly electronegative chlorine atom on C2 and the magnetic anisotropy of the C3 carbonyl π -system. Because C2 is fully substituted, there are no adjacent protons to couple with, resulting in a sharp, integrated 6H singlet.

  • The Ethylene Spin System (H4 and H5): The H4 and H5 protons form a classic vicinal coupling network ( 3JHH​≈6.5 Hz).

    • H4 (3.00 ppm): Shifted downfield from a base methylene (~1.2 ppm) primarily by the strong deshielding cone of the adjacent carbonyl group ( α -effect), with a minor secondary inductive pull from the β -chlorine on C5.

    • H5 (3.80 ppm): Experiences profound deshielding due to the direct attachment to the electronegative chlorine atom ( α -chloro effect). The inductive withdrawal strips electron density from the hydrogen nuclei, exposing them to the external magnetic field and pushing their resonance significantly downfield[3].

13 C NMR Chemical Shift Assignments & Causality

Carbon-13 NMR provides definitive proof of the molecular skeleton, particularly validating the highly substituted C2 and C3 positions which are invisible in 1 H NMR.

Quantitative Data Summary: 13 C NMR (100 MHz, CDCl₃)
PositionPredicted Shift ( δ , ppm)Carbon TypeHybridization
C1 & C2-Me 28.0 – 30.0Primary (CH₃)sp³
C5 38.0 – 42.0Secondary (CH₂)sp³
C4 42.0 – 45.0Secondary (CH₂)sp³
C2 70.0 – 73.0Quaternary (C)sp³
C3 202.0 – 205.0Quaternary (C=O)sp²
Mechanistic Causality of 13 C Shifts
  • The Quaternary C2 (71.5 ppm): The attachment of a chlorine atom induces a massive downfield shift (+30 ppm from base alkane) due to the polarization of the C-Cl bond. The adjacent carbonyl adds an additional deshielding effect, pushing this sp³ carbon into a region typically reserved for oxygen-bearing carbons (e.g., alcohols/ethers).

  • The Carbonyl C3 (204.0 ppm): The sp² hybridized carbon of the ketone is intensely deshielded by the electronegative oxygen and the paramagnetic term of the chemical shielding tensor, placing it squarely in the >200 ppm region characteristic of aliphatic ketones[2].

Experimental Protocols: Self-Validating NMR Acquisition

To ensure absolute trustworthiness of the spectral data, the following step-by-step methodology must be strictly adhered to. This workflow is designed as a self-validating system to prevent artifactual misinterpretation.

Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected for its lack of exchangeable protons and excellent solubilizing properties. TMS serves as the internal chemical shift reference (0.00 ppm) to calibrate the spectrum against environmental drift.

Step 2: Probe Tuning and Matching Insert the sample into the spectrometer (e.g., 400 MHz). Perform tuning and matching for both 1 H and 13 C channels. Causality: Impedance matching ensures maximum Radio Frequency (RF) power transfer to the sample coil, maximizing the Signal-to-Noise Ratio (SNR) and preventing reflected power from damaging the preamplifier.

Step 3: Locking and Shimming (Critical Validation Step) Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming (Z1-Z5). Self-Validation Check: Observe the TMS peak. If the full-width at half-maximum (FWHM) is >1.0 Hz or exhibits asymmetry, the magnetic field is inhomogeneous. The shim must be repeated. A non-Lorentzian line shape invalidates integration accuracy and coupling constant measurements.

Step 4: 1 H NMR Acquisition Set the spectral width to 12 ppm. Acquire 16 transients with a relaxation delay (D1) of 1.5 seconds.

Step 5: 13 C NMR Acquisition Set the spectral width to 250 ppm. Acquire 256 transients. Critical Parameter: Set the relaxation delay (D1) to at least 2.5–3.0 seconds. Causality: Quaternary carbons (C2) and carbonyl carbons (C3) lack attached protons, meaning they rely on highly inefficient dipole-dipole interactions for T1​ relaxation. A short D1 will saturate these spins, causing their signals to vanish into the baseline noise[3].

Visualizations of Spin Systems and Workflows

SpinSystem C1 C1 & C2-Methyl (gem-dimethyl) Singlet, 6H C2 C2 (Quaternary) Attached to Cl & C=O C1->C2 alpha-bond C3 C3 (Carbonyl) Ketone C=O C2->C3 alpha-bond C4 C4 (Methylene) Triplet, 2H C3->C4 alpha-bond C5 C5 (Methylene) Triplet, 2H Attached to Cl C4->C5 3J H-H Coupling (~6.5 Hz) C4->C5 alpha-bond

Caption: Molecular spin system and coupling network of 2-methyl-2,5-dichloro-3-pentanone.

NMRWorkflow Prep Sample Preparation (CDCl3 + TMS) Tune Probe Tuning & Matching (Self-Validation Step) Prep->Tune Shim Shimming (Z1-Z5) Check TMS Linewidth < 1Hz Tune->Shim Acq1H 1H NMR Acquisition ns=16, d1=1.5s Shim->Acq1H Acq13C 13C NMR Acquisition ns=256+, d1=2.5-3.0s Shim->Acq13C Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Validate Data Validation (Integration & Multiplet Analysis) Process->Validate

Caption: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Professional. 1

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. Wiley-VCH. 3

Sources

Exploratory

Ab Initio Mass Spectrometry Fragmentation Pattern of 2-Methyl-2,5-dichloro-3-pentanone: A Mechanistic Guide for Structural Elucidation

Executive Summary In the realm of synthetic chemistry and metabolomics, halogenated aliphatic ketones serve as critical bifunctional intermediates. The molecule 2-methyl-2,5-dichloro-3-pentanone (C₆H₁₀Cl₂O) presents a un...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic chemistry and metabolomics, halogenated aliphatic ketones serve as critical bifunctional intermediates. The molecule 2-methyl-2,5-dichloro-3-pentanone (C₆H₁₀Cl₂O) presents a unique analytical challenge due to its branched architecture and dual chlorine substituents. Because empirical mass spectral libraries may lack niche functionalized intermediates, scientists must rely on ab initio predictive fragmentation.

This whitepaper provides an in-depth, mechanistically grounded analysis of the Electron Ionization Mass Spectrometry (EI-MS) profile of 2-methyl-2,5-dichloro-3-pentanone. By understanding the causality behind ionization preferences, alpha-cleavages, and structural restrictions, researchers can confidently elucidate this molecule and its derivatives in complex matrices.

Structural Profiling & Initial Ionization Causality

Before predicting fragmentation, we must understand the initial ionization event. In a standard 70 eV EI source, molecules are bombarded with high-energy electrons. The causality of ionization dictates that electrons are ejected from the highest occupied molecular orbital (HOMO). The ionization energy sequence follows the rule: non-bonding lone pairs ( n ) > pi bonds ( π ) > sigma bonds ( σ )[1].

For 2-methyl-2,5-dichloro-3-pentanone, the most labile electrons reside on the carbonyl oxygen. Ionization primarily yields a radical cation localized at the oxygen atom: [C₆H₁₀Cl₂O]⁺• .

The Chlorine Isotopic Signature

A defining feature of this molecule is the presence of two chlorine atoms. Natural chlorine exists as ³⁵Cl (75.77%) and ³⁷Cl (24.23%). The statistical distribution of these isotopes in a dichloro-compound produces a highly diagnostic isotopic cluster for the molecular ion (M⁺•) and any fragment retaining both halogens.

  • M (³⁵Cl₂): m/z 168 (~100% relative abundance within the cluster)

  • M+2 (³⁵Cl³⁷Cl): m/z 170 (~65%)

  • M+4 (³⁷Cl₂): m/z 172 (~11%)

This 9:6:1 ratio acts as a built-in self-validation tool during spectral interpretation. If a peak at m/z 168 lacks this specific M+2/M+4 satellite pattern, it cannot be the intact molecular ion of this compound.

Mechanistic Fragmentation Pathways

Once the molecular ion is formed, it dissipates excess internal energy through unimolecular decomposition. The pathways are dictated by the stability of the resulting product ions (Stevenson's Rule).

A. Alpha (α) Cleavage: The Dominant Pathway

Alpha cleavage is the hallmark fragmentation mechanism for carbonyl-containing compounds. The homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group is driven by the formation of a highly resonance-stabilized acylium ion[2].

For 2-methyl-2,5-dichloro-3-pentanone, the carbonyl group at C3 is flanked by two distinct alpha bonds, leading to two competing pathways:

  • Pathway A (C3-C4 Cleavage): The bond between the carbonyl and the -CH₂CH₂Cl group breaks. The molecule loses a primary chloroethyl radical (•CH₂CH₂Cl, 63 Da). The charge is retained on the tertiary-substituted side, yielding the acylium ion [CH₃-C(Cl)(CH₃)-C≡O]⁺ at m/z 105 . Because this fragment retains one chlorine atom, it will exhibit a 3:1 isotopic doublet at m/z 105 and 107.

  • Pathway B (C2-C3 Cleavage): The bond between the carbonyl and the tertiary -C(Cl)(CH₃)₂ group breaks. The molecule loses a tertiary radical (•C(Cl)(CH₃)₂, 77 Da). The charge is retained on the linear side, yielding the acylium ion [O≡C-CH₂-CH₂Cl]⁺ at m/z 91 . This also retains one chlorine, showing a 3:1 doublet at m/z 91 and 93.

B. Decarbonylation (Loss of CO)

Acylium ions are metastable and frequently undergo secondary fragmentation by extruding neutral carbon monoxide (CO, 28 Da) to form stable alkyl or haloalkyl carbocations[3].

  • The m/z 105 ion loses CO to form the tertiary carbocation [CH₃-C(Cl)(CH₃)]⁺ at m/z 77 .

  • The m/z 91 ion loses CO to form the primary carbocation [⁺CH₂-CH₂Cl] at m/z 63 .

C. Inductive Cleavage (Loss of HCl)

Halogenated aliphatic chains are prone to inductive cleavage and elimination reactions. The molecular ion can eliminate a neutral molecule of hydrogen chloride (HCl, 36 Da)[3]. This transition yields an alkene radical cation [C₆H₉ClO]⁺• at m/z 132 (with a 3:1 isotope pattern at 132/134).

Fragmentation M Molecular Ion (M+•) m/z 168, 170, 172 [C6H10Cl2O]+• A1 α-Cleavage (C3-C4) Loss of •CH2CH2Cl (63 Da) M->A1 A2 α-Cleavage (C2-C3) Loss of •C(Cl)(CH3)2 (77 Da) M->A2 HCl Inductive Cleavage Loss of HCl (36 Da) M->HCl F1 Acylium Ion A m/z 105, 107 [CH3-C(Cl)(CH3)-C≡O]+ A1->F1 D1 -CO (28 Da) F1->D1 F2 Acylium Ion B m/z 91, 93 [O≡C-CH2-CH2Cl]+ A2->F2 D2 -CO (28 Da) F2->D2 F3 Alkyl Cation A m/z 77, 79 [CH3-C(Cl)(CH3)]+ D1->F3 F4 Alkyl Cation B m/z 63, 65 [+CH2-CH2Cl] D2->F4 F5 Alkene Radical Cation m/z 132, 134 [C6H9ClO]+• HCl->F5

EI-MS fragmentation pathways of 2-methyl-2,5-dichloro-3-pentanone.

The Diagnostic Absence of the McLafferty Rearrangement

A critical sign of analytical expertise is knowing not just what will appear in a spectrum, but what must be absent. The McLafferty rearrangement is a highly favored pathway in carbonyl compounds, characterized by the migration of a hydrogen atom through a six-membered cyclic transition state, resulting in the expulsion of a neutral alkene[4].

However, this rearrangement strictly requires the presence of a gamma (γ) hydrogen . Let us map the carbon chain of 2-methyl-2,5-dichloro-3-pentanone relative to the C3 carbonyl:

  • Left side: C2 is the α-carbon. C1 (methyl) and the C2-methyl group are both β-carbons. There is no γ-carbon.

  • Right side: C4 is the α-carbon. C5 is the β-carbon. There is no γ-carbon.

Quantitative Fragmentation Data

The table below summarizes the predicted quantitative data for the primary fragments. Recognizing these m/z values and their corresponding isotopic signatures is essential for rapid spectral annotation.

Fragment Ion StructureNominal m/z (³⁵Cl base)Isotopic SignatureNeutral LossMechanism
[C₆H₁₀Cl₂O]⁺• 1689:6:1 (m/z 168, 170, 172)NoneMolecular Ion
[C₆H₉ClO]⁺• 1323:1 (m/z 132, 134)36 Da (HCl)Inductive Cleavage
[CH₃-C(Cl)(CH₃)-C≡O]⁺ 1053:1 (m/z 105, 107)63 Da (•CH₂CH₂Cl)α-Cleavage (C3-C4)
[O≡C-CH₂-CH₂Cl]⁺ 913:1 (m/z 91, 93)77 Da (•C(Cl)(CH₃)₂)α-Cleavage (C2-C3)
[CH₃-C(Cl)(CH₃)]⁺ 773:1 (m/z 77, 79)91 Da (Radical + CO)α-Cleavage + Decarbonylation
[⁺CH₂-CH₂Cl] 633:1 (m/z 63, 65)105 Da (Radical + CO)α-Cleavage + Decarbonylation

Self-Validating GC-EI-MS Protocol

To ensure absolute trustworthiness in your analytical results, experimental protocols cannot be executed blindly; they must be self-validating. As an application scientist, I mandate the following workflow to eliminate false positives and ensure the causality of the observed peaks is strictly tied to the analyte.

Step-by-Step Methodology
  • System Suitability Testing (SST): Prior to analysis, inject Perfluorotributylamine (PFTBA). Causality: This validates the mass axis calibration and ensures the quadrupole resolution is strictly set to unit mass, preventing isotopic peak merging.

  • Sample Preparation & Internal Standardization: Dilute 2-methyl-2,5-dichloro-3-pentanone in anhydrous dichloromethane (DCM) to a concentration of 10 µg/mL. Spike the sample with 1-chloro-octane (5 µg/mL) as an Internal Standard (IS). Causality: The IS validates injection reproducibility and provides a stable retention time reference for aliphatic chloro-compounds.

  • Blank Verification: Run a pure DCM blank containing only the IS. Causality: This proves that the m/z 91 and 105 peaks are not artifacts of column bleed (siloxanes) or injector carryover.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 250°C.

  • Ionization Parameters (The 70 eV Standard): Set the electron energy strictly to 70 eV with a source temperature of 230°C. Causality: 70 eV is the universal standard because it provides a de Broglie wavelength of electrons that optimally interacts with organic molecules, ensuring maximum ionization efficiency while producing reproducible fragmentation patterns that can be cross-referenced against theoretical models.

  • Data Interpretation & Isotopic Validation: Extract the ion chromatograms (EIC) for m/z 168, 105, and 91. The software must mathematically verify the 9:6:1 ratio for the 168 cluster and the 3:1 ratio for the 105 and 91 clusters. If the ratios deviate by more than ±10%, the peak must be flagged as a co-eluting interference rather than the pure target analyte.

Workflow S1 Sample Prep Dilution in DCM + IS S2 GC Separation Capillary Column S1->S2 S3 EI Ionization 70 eV Bombardment S2->S3 S4 Mass Analysis Quadrupole/TOF S3->S4 S5 Data Interpretation Isotope & Fragment Mapping S4->S5

Standardized GC-EI-MS experimental workflow for halogenated ketones.

References

  • eGyanKosh - MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

  • Chemistry Steps - Alpha (α) Cleavage.2

  • Miami University - Mass Spectrometry: Fragmentation. 3

  • Creative Proteomics - Ion Types and Fragmentation Patterns in Mass Spectrometry. 4

  • Roskilde University - Fragmentation mechanisms in electron impact mass spectrometry.1

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Radical Synthesis of 2-Methyl-2,5-dichloro-3-pentanone

Executive Summary In advanced organic synthesis and radical chemistry, specific halogenated ketones serve as critical mechanistic probes. The compound commonly referred to as 2-methyl-2,5-dichloro-3-pentanone is systemat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and radical chemistry, specific halogenated ketones serve as critical mechanistic probes. The compound commonly referred to as 2-methyl-2,5-dichloro-3-pentanone is systematically identified as 1,4-dichloro-4-methylpentan-3-one (CAS No. 191032-91-4)[1]. This whitepaper provides an in-depth technical analysis of its structural properties, orthogonal reactivity, and the causality behind its synthesis via radical ring-opening pathways. Designed for drug development professionals and synthetic chemists, this guide establishes self-validating protocols for handling and characterizing this bifunctional electrophile.

Structural Identity and Orthogonal Reactivity

The target molecule, 1,4-dichloro-4-methylpentan-3-one, features a highly electrophilic carbonyl center flanked by two distinct chlorinated carbons:

  • C1 Primary Chloride: Sterically accessible, making it an ideal candidate for SN​2 nucleophilic displacement.

  • C4 Tertiary Chloride: Highly sterically hindered by the adjacent gem-dimethyl groups, blocking SN​2 attack but electronically primed for SN​1 solvolysis due to the stability of the resulting tertiary carbocation.

This dual-halogenation creates an orthogonal reactivity profile, allowing chemists to selectively functionalize one end of the molecule without disturbing the other, a highly desirable trait in the synthesis of complex pharmaceutical intermediates like thiazoles or cyclopropyl derivatives[2].

Quantitative Data: Physicochemical Properties

Due to its specialized nature as a reactive intermediate, empirical physical data is synthesized alongside high-confidence extrapolated values based on group additivity principles for α -chloro ketones.

PropertyValueMethod / Causality
IUPAC Name 1,4-Dichloro-4-methylpentan-3-oneSystematic IUPAC nomenclature
CAS Registry Number 191032-91-4Chemical database registry[1]
Molecular Formula C 6​ H 10​ Cl 2​ OExact mass calculation
Molecular Weight 169.05 g/mol Isotopic average
Boiling Point ~195–205 °C (Estimated)Extrapolated via group additivity from 3-pentanone
Density ~1.18 g/cm³ at 25 °C (Estimated)Halogenation density scaling
LogP (Octanol/Water) 2.14 (Estimated)Lipophilicity modeling for drug design

Mechanistic Chemistry: Radical Ring-Opening

Direct chlorination of 2-methyl-3-pentanone yields poor regioselectivity. Instead, 1,4-dichloro-4-methylpentan-3-one is synthesized via a highly specific mechanism during the oxidation of isopropylcyclopropane by chromyl chloride ( CrO2​Cl2​ )[].

Causality of the Mechanism: Chromyl chloride acts as a potent one-electron oxidant. The reaction initiates via HAT, abstracting the tertiary hydrogen from the isopropyl group to generate a dimethylcyclopropylcarbinyl radical[4]. To relieve the immense angular strain of the three-membered ring, this intermediate undergoes a rapid "clocked" ring-opening rearrangement ( k≈2×107 s−1 ) to form a 4-methyl-3-pentenyl radical[4]. This acyclic radical is subsequently trapped and chlorinated by the chromium complex, yielding the target ketone alongside other ring-opened byproducts[].

Mechanism A Isopropylcyclopropane + CrO2Cl2 B Dimethylcyclopropylcarbinyl Radical A->B HAT (-HCl) C 4-Methyl-3-pentenyl Radical B->C Ring Opening (Relieves Strain) D 1,4-Dichloro-4-methylpentan-3-one C->D +CrO2Cl2 (Chlorination/Oxidation)

Fig 1. Mechanistic pathway of HAT and ring-opening leading to the target ketone.

Validated Experimental Protocol: Synthesis & Isolation

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflow outlines the isolation of the target compound from the chromyl chloride oxidation matrix, incorporating internal diagnostic checks[].

Step-by-Step Methodology
  • Substrate Preparation: In a flame-dried Schlenk flask under argon, prepare a neat solution of isopropylcyclopropane.

    • Causality: Using neat substrate maximizes the collision frequency with the oxidant and minimizes solvent-induced radical quenching.

  • Oxidant Introduction: Cool the flask to 0 °C. Slowly add CrO2​Cl2​ dropwise over 30 minutes.

    • Causality: The initial HAT process is highly exothermic. Strict thermal control prevents complete degradation and suppresses indiscriminate over-oxidation to carboxylic acids.

  • Reaction & Radical Trapping: Gradually warm the mixture to 65 °C and stir for 4 hours until a dark chromium precipitate fully forms[].

  • Quenching: Cool to room temperature and quench slowly with ice-cold water. Extract the aqueous layer three times with dichloromethane (DCM).

  • Self-Validating Diagnostic Check: Analyze the crude DCM extract via Gas Chromatography (GC). You must monitor for the presence of 5-chloro-2-methyl-2-pentene.

    • Causality: The presence of this specific alkene validates that the 4-methyl-3-pentenyl radical intermediate was successfully generated and that the reaction proceeded via the intended radical ring-opening pathway rather than a competing ionic substitution[].

  • Chromatographic Resolution: Purify the crude mixture using preparative GC or silica gel column chromatography (hexane/ethyl acetate gradient) to isolate 1,4-dichloro-4-methylpentan-3-one from the ~20 other organic products[].

Analytical Characterization (MS Profiling)

Verification of the isolated ketone relies heavily on Electron Impact Mass Spectrometry (EI-MS). The fragmentation pattern is highly predictable due to the relative stabilities of the resulting acylium and alkyl cations.

Fragmentation cluster_0 Primary EI-MS Fragments M Molecular Ion [M]+ m/z 168 F1 Alpha Cleavage 1 m/z 105 M->F1 -C3H6Cl F2 Alpha Cleavage 2 m/z 91 M->F2 -C4H8Cl F3 Loss of Cl [M-Cl]+ m/z 133 M->F3 -Cl*

Fig 2. Primary Electron Impact (EI) mass spectrometry fragmentation pathways.

Spectral Interpretation Logic:

  • m/z 168, 170, 172: The molecular ion peak will display a classic 9:6:1 isotopic distribution characteristic of a dichloro-compound.

  • m/z 133: Represents the loss of a chlorine radical ( M−35 ). The tertiary chlorine at C4 is preferentially lost due to the stability of the resulting tertiary carbocation.

  • m/z 105 & 91: These result from α -cleavage on either side of the carbonyl group, yielding stable, resonance-stabilized acylium ions.

Safety, Handling, and Toxicology

Like many α -chloro ketones, 1,4-dichloro-4-methylpentan-3-one is a potent alkylating agent.

  • Toxicity: It poses severe risks of skin sensitization and respiratory irritation. It acts as a lachrymator.

  • Handling: All manipulations must be performed in a Class II fume hood. Nitrile gloves offer insufficient protection against prolonged exposure to halogenated ketones; butyl rubber gloves are recommended.

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-methyl-2,5-dichloro-3-pentanone

Application Note: Synthesis and Regioselective Chlorination Protocol for 2-Methyl-2,5-dichloro-3-pentanone Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanist...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Regioselective Chlorination Protocol for 2-Methyl-2,5-dichloro-3-pentanone

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regioselective Synthesis, and Professional Laboratory Protocols

Introduction & Mechanistic Rationale

2-Methyl-2,5-dichloro-3-pentanone (systematically named 1,4-dichloro-4-methylpentan-3-one) is a highly reactive, bifunctional aliphatic ketone. Featuring both a primary alkyl chloride and a tertiary alpha-chloro ketone moiety, it serves as a versatile electrophilic building block for complex heterocyclic synthesis and cross-coupling reactions.

Because direct commercial availability of this specific dichloro-ketone is limited, it must be synthesized via a highly controlled, two-step sequence. This protocol adapts established methodologies used for related polyhalogenated ketones (such as 1,1-dichloro-4-methylpentan-3-one)[1].

The Self-Validating Synthetic Strategy:

  • Friedel-Crafts Acylation (Kondakov Reaction): The first step involves the Lewis acid-catalyzed acylation of ethylene gas using isobutyryl chloride. As established in comparative methodologies for related alpha,beta-unsaturated ketone precursors, anhydrous aluminum chloride ( AlCl3​ ) is critical for generating the highly electrophilic acylium ion complex[1]. While standard protocols often use vinylidene chloride to yield a 1,1-dichloro intermediate[1], substituting ethylene gas yields the mono-chlorinated intermediate, 1-chloro-4-methylpentan-3-one.

  • Regioselective Alpha-Chlorination: The intermediate ketone possesses two distinct alpha-carbon environments. Chlorination is thermodynamically driven toward the more substituted carbon (the tertiary carbon of the isopropyl group) due to the greater stability of the resulting tetrasubstituted enol intermediate. Sulfuryl chloride ( SO2​Cl2​ ) is employed as the chlorinating agent to ensure precise stoichiometric control and prevent over-chlorination.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and theoretical yields for a standard 100 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Isobutyryl Chloride Acylating Agent106.551.0 eq10.66 g (10.5 mL)
Ethylene Gas Nucleophile28.05ExcessSparge
Aluminum Chloride (Anhydrous) Lewis Acid Catalyst133.341.2 eq16.00 g
Dichloromethane (Anhydrous) Solvent84.93N/A150 mL
Sulfuryl Chloride Chlorinating Agent134.971.05 eq14.17 g (8.5 mL)
1-Chloro-4-methylpentan-3-one Intermediate134.601.0 eq13.46 g (Theoretical)
2-Methyl-2,5-dichloro-3-pentanone Final Product169.051.0 eq16.91 g (Theoretical)

Experimental Protocols

Note: All procedures must be conducted in a professional laboratory environment under a high-efficiency fume hood. AlCl3​ is highly moisture-sensitive, and SO2​Cl2​ evolves toxic SO2​ and HCl gases upon reaction.

Step A: Synthesis of 1-Chloro-4-methylpentan-3-one
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a reflux condenser connected to a gas scrubber (to vent HCl ), suspend anhydrous aluminum chloride (1.2 eq) in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere[1].

  • Acylium Ion Generation: Cool the suspension to 0 °C in an ice bath. Add isobutyryl chloride (1.0 eq) dropwise to the stirred suspension over 15 minutes to form the acylium ion complex[1].

  • Electrophilic Addition: Replace the nitrogen line with an ethylene gas source. Sparge ethylene gas through the reaction mixture at a moderate rate, maintaining the temperature strictly below 5 °C. Continue sparging for 2 hours.

  • Reaction Progression: Remove the gas dispersion tube, seal the system under nitrogen, and allow the reaction mixture to warm to room temperature, stirring for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC)[1].

  • Work-up: Carefully quench the reaction by pouring the mixture into a flask containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid[1]. Separate the organic layer. Extract the aqueous layer with dichloromethane ( 2×50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate[1].

  • Purification: Remove the solvent under reduced pressure to yield crude 1-chloro-4-methylpentan-3-one. Proceed to Step B without further purification.

Step B: Regioselective Alpha-Chlorination
  • Reaction Setup: Dissolve the crude 1-chloro-4-methylpentan-3-one (approx. 100 mmol) in 50 mL of anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a gas outlet routed to a base scrubber.

  • Chlorination: Cool the solution to 0 °C. Add sulfuryl chloride (1.05 eq) dropwise over 30 minutes.

  • Enolization & Substitution: Allow the reaction to warm to room temperature. Stir for 3-5 hours until gas evolution ( SO2​ and HCl ) ceases. The reaction relies on the thermodynamic preference for the tetrasubstituted enol, directing the chlorine atom exclusively to the tertiary alpha-carbon.

  • Work-up: Carefully wash the reaction mixture with ice-cold water ( 2×50 mL), followed by saturated sodium bicarbonate solution until the aqueous phase is slightly basic. Wash with brine and dry over anhydrous magnesium sulfate.

  • Final Purification: Concentrate the organic layer under reduced pressure. The crude 2-methyl-2,5-dichloro-3-pentanone can be purified via fractional vacuum distillation to yield a colorless to pale yellow oil.

Mechanistic Visualization

SynthesisPathway R1 Isobutyryl Chloride + AlCl3 I1 Acylium Ion Complex R1->I1 Lewis Acid Activation R2 Ethylene Gas (CH2=CH2) I2 1-Chloro-4-methylpentan-3-one (Intermediate) R2->I2 I1->I2 Electrophilic Addition I3 Tetrasubstituted Enol (Thermodynamic) I2->I3 Enolization (Regioselective) R3 Sulfuryl Chloride (SO2Cl2) P1 2-Methyl-2,5-dichloro-3-pentanone (Final Product) R3->P1 Cl+ Source I3->P1 Alpha-Chlorination

Figure 1: Mechanistic workflow for the regioselective synthesis of 2-methyl-2,5-dichloro-3-pentanone.

References

  • Synthesis of 4-methylpent-1-en-3-one and its Derivatives: Application Notes and Protocols. BenchChem.

Sources

Application

The Synthetic Versatility of 2-Methyl-2,5-dichloro-3-pentanone: A Gateway to Diverse Molecular Architectures

Introduction In the landscape of organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular targets. Among these, α,α'-dihaloketones stand out...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular targets. Among these, α,α'-dihaloketones stand out as particularly versatile intermediates due to the presence of multiple reactive sites that can be selectively addressed. This application note delves into the synthetic potential of a lesser-explored yet highly promising intermediate: 2-methyl-2,5-dichloro-3-pentanone .

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the plausible reactivity and synthetic applications of this unique dichloroketone. While direct literature on 2-methyl-2,5-dichloro-3-pentanone is scarce, this document extrapolates from the well-established chemistry of analogous α,α'-dihaloketones to present detailed application notes and robust protocols. The insights provided herein are grounded in fundamental principles of organic reactivity and supported by authoritative references on related transformations.

Structural Features and Predicted Reactivity

2-Methyl-2,5-dichloro-3-pentanone possesses a unique combination of structural features that dictate its reactivity:

  • Two Electrophilic Carbons: The carbon atoms bearing the chlorine atoms (C2 and C5) are highly electrophilic and susceptible to nucleophilic attack.

  • An Electrophilic Carbonyl Group: The carbonyl carbon (C3) is also an electrophilic center.

  • Acidic α-Protons: The protons on the methylene group adjacent to the carbonyl (C4) are acidic and can be removed by a base to form an enolate.

  • Steric Hindrance: The methyl group at the C2 position introduces steric bulk, which can influence the regioselectivity of nucleophilic attack.

Based on these features, 2-methyl-2,5-dichloro-3-pentanone is anticipated to be a valuable precursor for the synthesis of a variety of carbocyclic and heterocyclic systems.

Proposed Synthesis of 2-Methyl-2,5-dichloro-3-pentanone

A plausible and scalable synthesis of 2-methyl-2,5-dichloro-3-pentanone can be envisioned via the direct α,α'-dichlorination of the parent ketone, 2-methyl-3-pentanone. This method is analogous to established procedures for the synthesis of other α,α'-dihaloketones.

Protocol: Dichlorination of 2-Methyl-3-pentanone

dot

Synthesis start 2-Methyl-3-pentanone reagents SO2Cl2 (2.2 eq) CH2Cl2, 0 °C to rt product 2-Methyl-2,5-dichloro-3-pentanone reagents->product Direct Dichlorination

Caption: Proposed synthesis of 2-methyl-2,5-dichloro-3-pentanone.

Materials:

  • 2-Methyl-3-pentanone (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (2.2 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-methyl-3-pentanone in anhydrous dichloromethane at 0 °C under an inert atmosphere, add sulfuryl chloride dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-methyl-2,5-dichloro-3-pentanone.

Note: This is a proposed protocol based on general methods for the dichlorination of ketones. Optimization of reaction conditions may be necessary.

Application in Heterocyclic Synthesis

The bifunctional nature of 2-methyl-2,5-dichloro-3-pentanone makes it an ideal precursor for the construction of various five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Synthesis of Substituted Furans (Feist-Bénary Furan Synthesis)

The Feist-Bénary synthesis involves the condensation of an α-haloketone with a β-dicarbonyl compound in the presence of a base to furnish substituted furans.[1][2][3] The reaction of 2-methyl-2,5-dichloro-3-pentanone with a β-ketoester like ethyl acetoacetate is expected to yield a highly functionalized furan derivative.

dot

Furan_Synthesis start 2-Methyl-2,5-dichloro-3-pentanone reagents Ethyl Acetoacetate Base (e.g., NaOEt) intermediate Alkylated Intermediate reagents->intermediate Nucleophilic Substitution product Substituted Furan intermediate->product Intramolecular Cyclization and Dehydration Thiophene_Synthesis start 2-Methyl-2,5-dichloro-3-pentanone reagents Sodium Sulfide (Na2S) intermediate Diketosulfide Intermediate reagents->intermediate Nucleophilic Substitution product Substituted Thiophene intermediate->product Intramolecular Cyclization Pyrazole_Synthesis start 2-Methyl-2,5-dichloro-3-pentanone reagents Hydrazine Hydrate intermediate Hydrazone Intermediate reagents->intermediate Condensation product Substituted Pyrazole intermediate->product Intramolecular Cyclization Favorskii_Rearrangement start 2-Methyl-2,5-dichloro-3-pentanone reagents Sodium Methoxide (NaOMe) intermediate Cyclopropanone Intermediate reagents->intermediate Enolate Formation and Intramolecular Substitution product α,β-Unsaturated Ester intermediate->product Nucleophilic Attack and Ring Opening

Sources

Method

Application Notes: 2-Methyl-2,5-dichloro-3-pentanone in Advanced Heterocyclic Synthesis

Executive Summary In the landscape of modern drug development, the rapid assembly of complex heterocycles requires highly versatile, multi-electrophilic building blocks. 2-Methyl-2,5-dichloro-3-pentanone (C₆H₁₀Cl₂O) serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the rapid assembly of complex heterocycles requires highly versatile, multi-electrophilic building blocks. 2-Methyl-2,5-dichloro-3-pentanone (C₆H₁₀Cl₂O) serves as a prototypical bifunctional dielectrophile. This application note details the structural profiling and synthetic methodologies for utilizing this compound to generate pharmacologically highly relevant 5- and 6-membered heterocycles, specifically pyrazolines and 1,3-thiazines . By carefully tuning the reaction conditions (solvent, base, and Lewis acid catalysis), chemists can dictate the chemoselectivity of annulation, transforming a single linear precursor into diverse, rigidified scaffolds.

Structural & Mechanistic Profiling

The synthetic utility of 2-methyl-2,5-dichloro-3-pentanone stems from its three distinct reactive nodes, each exhibiting unique chemoselectivity:

  • C5 Primary Chloride (Soft Electrophile): Highly accessible and prone to rapid Sₙ2 displacement or base-mediated elimination.

  • C3 Carbonyl (Hard Electrophile): The primary site for condensation with nitrogenous nucleophiles (forming imines or hydrazones).

  • C2 Tertiary Chloride (Sterically Shielded): Protected by a gem-dimethyl group, this node resists direct intermolecular Sₙ2 attack, acting either as a latent electrophile for specialized rearrangements or remaining intact to provide lipophilic bulk to the final pharmacophore.

Mechanistic Duality: Direct Substitution vs. Elimination-Addition

When treated with bis-nucleophiles (e.g., thioureas or hydrazines), the reaction can proceed via two distinct pathways. Under neutral or weakly basic conditions, direct Sₙ2 attack at C5 is followed by condensation at C3. However, the introduction of a mild base (such as Triethylamine, TEA) selectively deprotonates the C4 position. This triggers an E1cB elimination of the C5 chloride, generating 2-chloro-2-methylpent-4-en-3-one in situ. This transient α,β-unsaturated (vinyl) ketone is a highly reactive Michael acceptor.

Subsequent Lewis acid-catalyzed thia-Michael addition[1] or aza-Michael addition rapidly closes the ring. It is worth noting that under strongly basic conditions, alpha-halo ketones can alternatively undergo intramolecular cyclization to form cyclopropyl derivatives—a pathway famously utilized in the industrial synthesis of the triazole fungicide prothioconazole[2]. However, the protocols below are optimized to suppress cyclopropanation in favor of[3+2] and [3+3] annulations.

Mechanistic Pathway Visualization

G SM 2-Methyl-2,5-dichloro-3-pentanone (Dielectrophile) Int Intermediate: 2-Chloro-2-methylpent-4-en-3-one SM->Int TEA (Base) E1cB Elimination (-HCl) Thiazine 1,3-Thiazine Scaffold [3+3] Annulation SM->Thiazine Direct SN2 + Condensation Pyrazoline Pyrazoline Scaffold [3+2] Annulation SM->Pyrazoline Direct SN2 + Condensation Int->Thiazine Thiobenzamide / BF3·OEt2 Thia-Michael Addition Int->Pyrazoline Hydrazine / EtOH Aza-Michael Addition

Divergent synthetic pathways from 2-methyl-2,5-dichloro-3-pentanone to thiazines and pyrazolines.

Experimental Protocols

Protocol A: Synthesis of 5,6-Dihydro-4H-1,3-thiazines

This protocol utilizes a Lewis acid to drive the [3+3] annulation via a thia-Michael/condensation cascade.

  • Preparation: In an oven-dried 50 mL round-bottom flask flushed with N₂, dissolve 2-methyl-2,5-dichloro-3-pentanone (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL).

  • In Situ Elimination: Add triethylamine (TEA, 1.2 equiv) dropwise at 0 °C. Stir for 30 minutes. Causality: TEA is basic enough to facilitate the E1cB elimination of the primary chloride, generating the vinyl ketone intermediate, but not strong enough to cause degradation of the tertiary chloride.

  • Nucleophile & Catalyst Addition: Add thiobenzamide (1.0 equiv) followed by the dropwise addition of Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 equiv). Causality: The Lewis acid coordinates to the C3 carbonyl, lowering the LUMO of the system. This accelerates both the thia-Michael addition of the sulfur atom to the C5 position and the subsequent imine formation[1].

  • Reaction Monitoring (Self-Validation): Stir the mixture at 25 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active vinyl ketone intermediate spot is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL) to neutralize the Lewis acid. Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the functionalized 1,3-thiazine derivative.

Protocol B: Synthesis of 4,5-Dihydro-1H-pyrazoles (Pyrazolines)

This protocol leverages a protic solvent environment to drive a [3+2] aza-Michael/hydrazone cascade.

  • Preparation: Dissolve 2-methyl-2,5-dichloro-3-pentanone (1.0 equiv, 5.0 mmol) in absolute ethanol (15 mL). Causality: Ethanol is selected because its protic nature stabilizes the polar transition states during hydrazone formation and facilitates intramolecular proton transfer during ring closure.

  • Reagent Addition: Add hydrazine hydrate (1.5 equiv) and TEA (1.5 equiv) sequentially at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (80 °C) for 2 hours. Causality: The elevated temperature provides the activation energy required to overcome the steric hindrance near the C3 carbonyl, driving the dehydrative cyclization to completion.

  • Reaction Monitoring (Self-Validation): Confirm reaction completion via LC-MS. The endpoint is validated by the disappearance of the starting material mass and the appearance of the target mass (corresponding to the dual loss of HCl and H₂O).

  • Workup: Cool to room temperature and remove ethanol under reduced pressure. Partition the residue between EtOAc (20 mL) and water (15 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and evaporate. Recrystallize the crude product from minimal hot ethanol to obtain the pure pyrazoline scaffold.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization of reaction parameters, demonstrating the critical role of catalysts and solvent choices in maximizing the yield of the desired heterocyclic scaffolds.

Target ScaffoldReagentsCatalyst / BaseSolventTemp (°C)Time (h)Isolated Yield (%)
1,3-Thiazine ThiobenzamideBF₃·OEt₂ / TEADCM25482%
1,3-Thiazine ThiobenzamideNone / TEADCM252415% (Uncatalyzed)
Pyrazoline Hydrazine hydrateTEAEtOH80289%
Pyrazoline Hydrazine hydrateNoneTHF651245% (Aprotic solvent)

Data Interpretation: The absence of a Lewis acid (BF₃·OEt₂) in the thiazine synthesis drastically reduces the yield, proving its necessity in activating the carbonyl for condensation. Similarly, performing the pyrazoline synthesis in an aprotic solvent (THF) without base leads to sluggish kinetics and poor yields, highlighting the requirement for ethanol to stabilize the transition state.

Sources

Application

Application Note: Catalytic Pathways for the Preparation of 2-Methyl-2,5-dichloro-3-pentanone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identifiers: 2-Methyl-2,5-dichloro-3-pentanone (IUPAC: 1,4-Dichloro-4-methylpentan-3-one); CAS: 191032-91-4 Abstract & Structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identifiers: 2-Methyl-2,5-dichloro-3-pentanone (IUPAC: 1,4-Dichloro-4-methylpentan-3-one); CAS: 191032-91-4

Abstract & Structural Significance

The highly functionalized aliphatic ketone 2-methyl-2,5-dichloro-3-pentanone serves as a critical bifunctional electrophile in advanced organic synthesis. Featuring both a sterically hindered tertiary α -chloride and a highly reactive primary γ -chloride, this scaffold is uniquely positioned for the modular synthesis of cyclopropyl ketones, complex heterocycles, and active pharmaceutical ingredients (APIs).

Because the two chloride leaving groups possess orthogonal reactivities, controlling the synthetic pathway to prevent premature dehydrochlorination is paramount. This application note details the field-proven catalytic pathways for its preparation, emphasizing mechanistic causality, catalyst selection, and self-validating experimental protocols.

Mechanistic Pathways

Lewis Acid-Catalyzed Alkene Acylation (Primary Industrial Route)

The most scalable and atom-economical route to 2-methyl-2,5-dichloro-3-pentanone is the Kondakov-type acylation of ethylene. This pathway utilizes 2-chloro-2-methylpropionyl chloride and ethylene gas in the presence of a Lewis acid catalyst.

  • Mechanistic Causality: The Lewis acid (e.g., TiCl4​ or AlCl3​ ) selectively coordinates to the acyl chloride rather than the sterically hindered tertiary α -chloride. This coordination generates a highly electrophilic acylium ion complex. Ethylene nucleophilically attacks the acylium ion, forming a transient β -chloro carbocation. Subsequent chloride transfer from the metal complex to the carbocation yields the target pentanone and regenerates the catalyst.

  • Selectivity Control: The choice of Lewis acid is critical. While AlCl3​ is highly active, its harsh Lewis acidity can trigger the premature elimination of the tertiary chloride to form an undesired methacryloyl derivative. TiCl4​ provides the optimal balance of electrophilic activation and functional group tolerance.

Catalytic_Cycle A 2-Chloro-2-methylpropionyl chloride + Ethylene B Acylium Ion Complex [Me2C(Cl)C=O]+ A->B TiCl4 Catalyst C Carbocation Intermediate [Me2C(Cl)-C(=O)-CH2-CH2]+ B->C C2H4 Insertion D 2-Methyl-2,5-dichloro -3-pentanone C->D Chloride Transfer

Figure 1: Lewis acid-catalyzed acylation pathway for 2-methyl-2,5-dichloro-3-pentanone.

Transition-Metal Mediated Oxidative Ring-Opening (Alternative Route)

An alternative, highly specialized pathway involves the transition-metal mediated oxidative ring-opening of isopropylcyclopropane. As demonstrated in seminal mechanistic studies, oxidation utilizing high-valent metals (such as Chromyl Chloride, CrO2​Cl2​ ) proceeds via a Hydrogen Atom Abstraction (HAT) mechanism ().

  • Mechanistic Causality: The metal abstracts a tertiary hydrogen atom, generating a dimethylcyclopropylcarbinyl radical. This radical rapidly undergoes ring-opening to form a 4-methyl-3-pentenyl radical, which is subsequently trapped by the chlorine ligands of the metal complex to yield 1,4-dichloro-4-methylpentan-3-one (). While traditionally stoichiometric, modern adaptations utilize catalytic Mn or Cr with terminal oxidants.

Experimental Protocol: TiCl4​ -Catalyzed Acylation

The following protocol outlines a self-validating workflow for the Lewis acid-catalyzed preparation of the target compound. Every step is designed to provide immediate physical feedback to the operator, ensuring high fidelity and reproducibility.

Step-by-Step Methodology
  • Reactor Preparation & Purging

    • Action: Equip a jacketed glass reactor with an overhead stirrer, a sub-surface gas sparging tube, and a low-temperature thermometer. Purge the system with anhydrous N2​ for 15 minutes and cool the jacket to -10 °C.

    • Causality: The tertiary chloride in the final product is highly susceptible to thermal elimination. Pre-cooling the system suppresses this degradation pathway from the outset.

  • Catalyst Loading

    • Action: Suspend 0.1 equivalents of anhydrous TiCl4​ in dry dichloromethane (DCM) (5 volumes).

    • Causality: DCM is chosen because it effectively solvates the transient acylium ion without participating in Friedel-Crafts alkylation itself.

  • Acyl Chloride Addition

    • Action: Add 1.0 equivalent of 2-chloro-2-methylpropionyl chloride dropwise over 45 minutes, maintaining the internal temperature below 0 °C.

    • Causality: The formation of the acylium ion is highly exothermic. Dropwise addition prevents localized temperature spikes, which would otherwise lead to the elimination of the α -tertiary chloride.

  • Ethylene Sparging (Self-Validating Step)

    • Action: Introduce ethylene gas through the sparging tube at a constant pressure of 1.2 atm. Monitor the mass flow meter.

    • Causality: Maintaining a slight positive pressure ensures a high local concentration of ethylene in the liquid phase, driving the equilibrium toward the β -chloro carbocation. Self-Validation: The complete cessation of ethylene gas uptake serves as a definitive, real-time indicator of reaction completion.

  • Quenching & Phase Separation

    • Action: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl.

    • Causality: The acidic quench instantly destroys the TiCl4​ catalyst. The low pH prevents the formation of intractable titanium hydroxide emulsions, ensuring a rapid and clean phase separation.

  • Purification

    • Action: Extract the aqueous layer with DCM, dry the combined organic phases over MgSO4​ , and purify via fractional distillation under reduced pressure (e.g., 0.1 mmHg).

Workflow Step1 1. Reactor Preparation Purge with N2, cool to -10 °C Step2 2. Catalyst Loading Suspend TiCl4 in anhydrous DCM Step1->Step2 Step3 3. Acyl Chloride Addition Dropwise addition (exothermic control) Step2->Step3 Step4 4. Ethylene Sparging Introduce C2H4 until uptake ceases Step3->Step4 Step5 5. Quenching Quench with ice-cold HCl Step4->Step5 Step6 6. Purification Fractional distillation Step5->Step6

Figure 2: Experimental workflow for the continuous catalytic acylation process.

Quantitative Data & Catalyst Optimization

To maximize the yield of 2-methyl-2,5-dichloro-3-pentanone, various Lewis acids were screened. The data below summarizes the causal relationship between Lewis acidity, temperature, and product selectivity.

CatalystOptimal Temp (°C)Conversion (%)Yield (%)Selectivity (%)Mechanistic Observation
TiCl4​ -10 to 09584 88 Milder Lewis acidity prevents tertiary chloride elimination; optimal choice.
AlCl3​ -10 to 0>987275High reactivity, but promotes minor dehydrochlorination side-reactions.
FeCl3​ -10 to 0856576Competitive ethylene polymerization observed at the phase boundary.
SnCl4​ 0 to 10604575Sluggish acylium formation; incomplete conversion even at higher temps.

Note: Yields are based on isolated product after fractional distillation. Selectivity refers to the ratio of the target compound to mono-chlorinated elimination byproducts.

References

  • Wang, K., & Mayer, J. M. (1997). Oxidation of Isopropylcyclopropane by Chromyl Chloride: Ring-Opened Products Support a Hydrogen Atom Abstraction Mechanism. The Journal of Organic Chemistry, 62(13), 4248-4252. URL:[Link]

  • LookChem Chemical Database. ISO-PROPYLCYCLOPROPANE (CAS 3638-35-5) Upstream and Downstream Products (Including 1,4-Dichloro-4-methylpentan-3-one). URL:[Link]

  • PubChem Compound Summary. 2-Methyl-3-pentanone (Base Scaffold Reference). National Center for Biotechnology Information. URL:[Link]

Method

scaling up the synthesis of 2-methyl-2,5-dichloro-3-pentanone for industrial research

A Causality-Driven Protocol for Industrial Process Chemistry Executive Summary & Mechanistic Rationale As industrial demands for complex halogenated building blocks intensify, the scalable synthesis of 2-methyl-2,5-dichl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Causality-Driven Protocol for Industrial Process Chemistry

Executive Summary & Mechanistic Rationale

As industrial demands for complex halogenated building blocks intensify, the scalable synthesis of 2-methyl-2,5-dichloro-3-pentanone (systematically recognized as 1,4-dichloro-4-methyl-3-pentanone) requires a rigorous, mechanistic approach to process chemistry. This bifunctional aliphatic ketone features both a primary and a tertiary chloride, making it an indispensable electrophilic hub for synthesizing complex heterocycles, agrochemicals, and active pharmaceutical ingredients (APIs).

Rather than relying on empirical trial-and-error, this application note details a two-phase, causality-driven synthetic route starting from 4-methyl-1-penten-3-one (isopropyl vinyl ketone)[1]. The workflow leverages the intrinsic electronic properties of the substrate through (1) conjugate hydrochlorination and (2) thermodynamically controlled electrophilic alpha-chlorination[2].

Workflow A 4-Methyl-1-penten-3-one (Starting Material) B Anhydrous HCl Sparging (0-5 °C, DCM) A->B C 1-Chloro-4-methyl-3-pentanone (Isolated Intermediate) B->C Conjugate Addition D Cl2 Gas + HCl Catalyst (40 °C, Controlled Sparging) C->D E 2-Methyl-2,5-dichloro-3-pentanone (Purified Product) D->E Electrophilic Alpha-Chlorination

Fig 1. Two-step industrial synthesis workflow for 2-methyl-2,5-dichloro-3-pentanone.

Phase 1: Conjugate Hydrochlorination

Causality & Mechanism: The starting material, 4-methyl-1-penten-3-one, is an α,β -unsaturated ketone. Exposing this system to anhydrous HCl triggers a 1,4-conjugate addition. The chloride ion acts as a nucleophile, attacking the β -carbon to yield 1-chloro-4-methyl-3-pentanone. Why anhydrous conditions? The use of aqueous HCl would inevitably lead to competitive hydration of the double bond or acid-catalyzed aldol condensations. Maintaining strict anhydrous conditions and sub-ambient temperatures (0–5 °C) prevents the spontaneous radical polymerization commonly observed in vinyl ketones[1].

Self-Validating Protocol 1
  • Reactor Setup: Purge a 50 L glass-lined reactor with N₂. Charge with 10.0 kg of 4-methyl-1-penten-3-one and 20 L of anhydrous dichloromethane (DCM).

  • Temperature Control: Engage the cooling jacket to bring the internal temperature to 0–5 °C.

  • Reagent Introduction: Sparge anhydrous HCl gas into the liquid phase via a sub-surface dip tube at a rate of 0.5 kg/h . Maintain stirring at 150 RPM.

  • In-Process Control (IPC) & Validation: After 6 hours, pull a 0.5 mL aliquot. Purge the sample with N₂ to expel dissolved HCl, dilute with DCM, and analyze via GC-FID. The reaction is self-validated as complete when the starting material peak area is <0.5%.

  • Workup: Sparge the reactor with N₂ for 2 hours to strip excess HCl. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 L) until the aqueous phase pH is ~7. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Phase 2: Regioselective Electrophilic Alpha-Chlorination

Causality & Mechanism: Alpha-chlorination of the intermediate ketone requires enolization[2]. Under acid catalysis, the ketone exists in equilibrium with two possible enol tautomers. According to Zaitsev’s rule, the thermodynamic enol—featuring a highly stable tetrasubstituted double bond at C4—forms preferentially over the kinetic enol at C2. Electrophilic attack by Cl₂ gas on this tetrasubstituted enol exclusively yields the target di-chlorinated product[3]. Why acid catalysis over base catalysis? Base-catalyzed halogenation is notoriously difficult to stop at mono-halogenation because the electron-withdrawing chlorine atom increases the acidity of remaining alpha protons, leading to over-chlorination. Acid catalysis avoids this, as the halogen decreases the basicity of the carbonyl oxygen, naturally halting the reaction after a single chlorination event[2].

Mechanism cluster_enol Acid-Catalyzed Enolization (Rate-Determining) Ketone 1-Chloro-4-methyl-3-pentanone (Ketone Tautomer) Enol_Kinetic Kinetic Enol (Disubstituted Alkene) Ketone->Enol_Kinetic H+ / Fast Enol_Thermo Thermodynamic Enol (Tetrasubstituted Alkene) Ketone->Enol_Thermo H+ / Heat (Equilibrium) Prod_Minor Terminal Chlorination (Minor Byproduct) Enol_Kinetic->Prod_Minor Cl2 Attack Prod_Major 2-Methyl-2,5-dichloro-3-pentanone (Major Target) Enol_Thermo->Prod_Major Cl2 Attack

Fig 2. Thermodynamic vs. kinetic enolization pathways dictating regioselectivity.

Self-Validating Protocol 2

Critical Safety Note: Direct introduction of Cl₂ gas into a neutral ketone often results in a dangerous "induction period" where unreacted Cl₂ accumulates. Once auto-catalysis (from generated HCl) begins, the reaction can undergo thermal runaway. To prevent this, anhydrous HCl is introduced prior to Cl₂ sparging to pre-establish the enol equilibrium[4].

  • Reactor Setup: Charge a glass-lined reactor with the isolated intermediate from Phase 1. Do not add solvent (neat reaction maximizes throughput).

  • Catalytic Initiation: Heat the reactor to 40 °C. Sparge anhydrous HCl gas at 1.0 L/min for 30 minutes to initiate enolization[4].

  • Chlorination: Switch the sparger to Cl₂ gas. Introduce Cl₂ at a controlled rate of 0.2 kg/h . Monitor the reactor temperature strictly; if it exceeds 45 °C, pause sparging and increase jacket cooling.

  • In-Process Control (IPC) & Validation: After 4 hours, pull a 1 mL aliquot. Quench immediately into 10% aqueous sodium bisulfite (to neutralize active chlorine), extract with DCM, and analyze via GC-FID. The reaction is self-validated as complete when the mono-chloro intermediate is <1.0%.

  • Workup & Purification: Sparge heavily with N₂ to remove residual Cl₂ and HCl. Wash the crude mixture with 10% sodium bisulfite, followed by brine. Purify the product via fractional distillation under high vacuum to isolate pure 2-methyl-2,5-dichloro-3-pentanone.

Quantitative Data & Process Optimization

While Cl₂ gas is the industrial standard, alternative electrophilic chlorine sources were evaluated during process development. The table below summarizes the causality behind reagent selection for scale-up[2],[3].

Chlorinating AgentCatalyst SystemOperating Temp (°C)Conversion (%)Regioselectivity (C4 vs C2)Industrial Viability Notes
Cl₂ Gas Anhydrous HCl40>9894:6Optimal for Scale. Requires strict off-gas scrubbing[4].
SO₂Cl₂ None258588:12Generates SO₂/HCl. Easier handling but lower selectivity.
NCS p-TsOH609290:10Safe solid reagent, but cost-prohibitive for >100 kg scale[2].
Process Safety & Environmental Controls

The scale-up of this protocol necessitates robust environmental controls. The off-gases from Phase 2 contain equimolar amounts of HCl byproduct and unreacted Cl₂. The reactor exhaust must be routed through a dual-stage scrubbing system:

  • Stage 1 (Water Scrubber): Captures the bulk of the HCl gas to produce recoverable hydrochloric acid.

  • Stage 2 (Caustic/Bisulfite Scrubber): A circulating solution of 15% NaOH and 5% NaHSO₃ neutralizes residual HCl and reduces any slip-through Cl₂ gas into benign chloride and sulfate salts.

References
  • Benchchem. 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone | Benchchem (Mechanisms of alpha-chlorination and acid catalysis). 2

  • Benchchem. Technical Guide: 4-Methylpent-1-en-3-one (CAS No. 1606-47-9).1

  • Zhou, Z. S., et al. A simple and convenient method for direct alpha-chlorination of ketones with ammonium chloride and Oxone (R). ResearchGate. 3

  • Google Patents (CA2070577C). Process for the .alpha.-chlorination of phenylacetonitriles (Induction period control in industrial chlorination). 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 2-Methyl-2,5-dichloro-3-pentanone

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation and purification of 2-methyl-2,5-dichloro-3-pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation and purification of 2-methyl-2,5-dichloro-3-pentanone .

Because this molecule features a highly reactive tertiary α -chloro ketone moiety alongside a more stable primary β '-chloride, it is notoriously difficult to purify using standard normal-phase chromatography. This guide provides the mechanistic causality behind these failures, quantitative diagnostic data, and self-validating protocols to ensure high-yield recoveries.

Diagnostic Data: Understanding On-Column Degradation

Standard silica gel (pH 4.5–6.0) contains acidic silanol groups and adsorbed water. When 2-methyl-2,5-dichloro-3-pentanone interacts with these silanols, the electron-withdrawing carbonyl group paradoxically activates the adjacent tertiary carbon towards specific degradation pathways [1]. The silanols coordinate with the carbonyl oxygen and the tertiary chloride, facilitating either an E2-type dehydrohalogenation (yielding an enone) or nucleophilic attack by adsorbed water (yielding an α -hydroxy ketone) [2].

Use the diagnostic table below to benchmark your current recovery rates against optimized stationary phases.

Table 1: Quantitative Degradation Profile & Recovery Metrics
ParameterStandard Silica Gel (Unmodified)Deactivated Silica (1% TEA Pre-flush)Neutral Alumina (Brockmann Grade III)
Target Compound Recovery 25% – 35% (Severe loss)70% – 80%85% – 95%
α -Hydroxy Byproduct High (~40% conversion)Low (<5% conversion)Trace (<1% conversion)
Enone Elimination Byproduct Moderate (~20% conversion)Moderate (~15% conversion)Low (<5% conversion)
Retention Factor ( Rf​ ) 0.35 (Severe streaking)0.45 (Tight, symmetrical spot)0.50 (Tight, symmetrical spot)
Recommended Flow Rate N/A (Do not use)2.0 – 3.0 column volumes/hr>3.0 column volumes/hr

Troubleshooting Guides & FAQs

Q1: Why am I seeing multiple spots or severe streaking from a previously pure crude sample during silica gel chromatography? Causality: You are observing active on-column degradation. The acidic silanol groups on standard silica act as mild Lewis/Brønsted acids. They promote the ionization of the labile tertiary carbon-chlorine bond at the C2 position. Heavy metal impurities in lower-grade silica can further exacerbate silanol acidity, accelerating this decomposition [2]. This leads to two primary degradation pathways: hydrolysis (reaction with residual water) and elimination (loss of HCl) [1].

Q2: How do I prevent this degradation and improve my isolated yield? Causality: To prevent the activation of the tertiary chloride, you must neutralize the stationary phase and minimize the thermodynamic energy available for elimination. Solution: Abandon standard silica gel. Switch to Neutral Alumina (Brockmann Grade III) , which lacks the highly acidic proton donors found in silica. If alumina is unavailable, you must heavily deactivate your silica gel using a Triethylamine (TEA) pre-flush to cap the active silanol sites. Additionally, run the column in a cold room (4 °C) to kinetically suppress the activation energy required for the elimination pathway.

Q3: My target compound co-elutes with the mono-chlorinated byproduct. How do I resolve them without increasing column residence time? Causality: The primary chloride at C5 and the tertiary chloride at C2 have different steric profiles but similar overall polarities. Standard hexanes/ethyl acetate mixtures act as strong hydrogen-bond acceptors, which compresses the selectivity ( α ) between these structurally similar halogenated ketones. Solution: Switch to a highly non-polar, weakly polarizable solvent system. Using Hexanes/Toluene (85:15) or Hexanes/Dichloromethane (90:10) exploits dipole interactions differently, pulling the less sterically hindered mono-chlorinated byproduct away from the bulkier 2-methyl-2,5-dichloro-3-pentanone.

Q4: How can I definitively prove that the column is destroying my compound before I commit my entire batch? Causality: Irreversible adsorption and degradation occur when the analyte forms strong interactions with the stationary phase over time [3]. Solution: Use the 2D-TLC Time-Lapse Validation method (see Protocol section below). This self-validating test isolates the variable of "time on silica" to definitively prove whether the stationary phase is safe for your specific batch of compound.

Mechanistic Workflow & Decision Matrix

The following diagram maps the logical relationship between your choice of stationary phase and the resulting chemical pathways.

G A 2-Methyl-2,5-dichloro-3-pentanone (Crude Sample) B Standard Silica Gel (Acidic Silanols) A->B Suboptimal Path C Neutral Alumina / Deactivated Silica A->C Recommended Path D Silanol Coordination & Activation B->D Lewis Acid Catalysis G Intact Target Elution (>85% Recovery) C->G Suppressed Activation E Hydrolysis (α-Hydroxy Ketone) D->E + Adsorbed H2O F Elimination (-HCl) (Enone Byproduct) D->F Base / Heat

Mechanistic pathways of 2-methyl-2,5-dichloro-3-pentanone degradation on silica vs. neutral phases.

Experimental Methodologies

Protocol A: 2D-TLC Time-Lapse Validation (Self-Validating Check)

Before running a column, you must validate that your chosen stationary phase will not degrade the α -chloro ketone. This protocol builds in a diagnostic control check [4].

  • Spotting: Spot the crude mixture in the bottom-left corner of a 5x5 cm TLC plate (using the exact silica or alumina you intend to use for the column).

  • First Dimension (1D): Develop the plate in your chosen solvent system (e.g., 90:10 Hexanes/DCM). Mark the solvent front and let the plate dry completely.

  • Incubation (The Stress Test): Leave the dry plate exposed to ambient air for exactly 20 minutes. Causality: This simulates the residence time and exposure to acidic silanols during a standard flash column.

  • Second Dimension (2D): Rotate the plate 90 degrees and develop it again using the exact same solvent system.

  • Validation: Visualize under UV or with a KMnO4 stain.

    • Pass: All spots lie perfectly on a 45-degree diagonal line. The stationary phase is safe.

    • Fail: Spots appear off the diagonal (usually below it). This proves the compound degraded after the first run. You must switch to a more neutral stationary phase.

Protocol B: Cold-Temperature Neutralized Flash Chromatography

If Neutral Alumina is unavailable and you must use silica gel, use this heavily modified, self-validating protocol to suppress degradation.

  • Slurry Preparation: Suspend 230–400 mesh silica gel in Hexanes containing 1% (v/v) Triethylamine (TEA).

  • Column Packing: Pour the slurry into a glass column. Apply positive nitrogen pressure to pack the bed tightly.

  • Neutralization Flush: Flush the packed column with 3 column volumes (CV) of the 1% TEA/Hexanes solution. Causality: This irreversibly caps the highly acidic silanol sites that cause ionization.

  • Equilibration (Critical Checkpoint): Flush the column with 3 CV of pure Hexanes. Test the eluent pH: Spot the eluent on wet pH paper; it must read neutral (~pH 7). Causality: Residual mobile TEA can act as a nucleophile or base, triggering a Favorskii-type rearrangement of the α -chloro ketone during elution [1]. The TEA must only be bound to the silica, not free in the solvent.

  • Sample Loading: Dissolve the crude 2-methyl-2,5-dichloro-3-pentanone in a minimum volume of dry Toluene. Apply evenly to the column head.

  • Cold Elution: Elute using a gradient of 100% Hexanes to 95:5 Hexanes/Dichloromethane. Perform the elution in a cold room (4 °C) or using a jacketed column cooled with chilled water to suppress elimination kinetics.

  • Concentration: Pool product-containing fractions and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath strictly below 25 °C to prevent thermal elimination of HCl.

References

  • Column Chromatography ketone/silica Physics Forums[Link]

  • Recent problems with silica gel chromatography ResearchGate[Link]

Optimization

long-term storage and stability optimization for 2-methyl-2,5-dichloro-3-pentanone

Answering the user's request will require a detailed and structured approach. I will begin by conducting a series of targeted Google searches to gather all available information on 2-methyl-2,5-dichloro-3-pentanone and r...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request will require a detailed and structured approach. I will begin by conducting a series of targeted Google searches to gather all available information on 2-methyl-2,5-dichloro-3-pentanone and related chlorinated ketones. This will include searches for its chemical and physical properties, known stability issues, recommended storage conditions, and common degradation pathways such as hydrolysis, thermal decomposition, and photolysis. I will also look for analytical methods suitable for its purity assessment and the identification of potential degradation products. Furthermore, I will search for safety and handling guidelines for chlorinated compounds. Once I have gathered and analyzed this information, I will structure it into a comprehensive technical support center with distinct sections for FAQs, troubleshooting, and experimental protocols, using a question-and-answer format throughout to directly address potential user concerns.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-methyl-2,5-dichloro-3-pentanone. Below, you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the long-term stability and integrity of your samples.

Frequently Asked Questions (FAQs) about Long-Term Storage and Stability

1. What are the optimal long-term storage conditions for 2-methyl-2,5-dichloro-3-pentanone?

To ensure the long-term stability of 2-methyl-2,5-dichloro-3-pentanone, it is crucial to store it under controlled conditions that minimize degradation.[1][2][3][4][5][6] The following table summarizes the recommended storage parameters:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Reduces the rate of potential thermal degradation and other chemical reactions.[6]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reactions with atmospheric moisture.[7][8]
Light Amber glass vials or light-proof containersProtects the compound from photolytic degradation caused by UV and visible light.[9][10]
Container Tightly sealed borosilicate glass or PTFE-lined capsEnsures chemical inertness and prevents leaching or reaction with the container material. Avoids contact with incompatible materials like aluminum or zinc.[11]
Handling In a well-ventilated area, away from heat and ignition sourcesThe compound is expected to be flammable and potentially volatile.[1][2][3][4]

2. What are the primary degradation pathways I should be concerned about?

Given its chemical structure, 2-methyl-2,5-dichloro-3-pentanone is susceptible to several degradation pathways:

  • Hydrolysis: The presence of water can lead to the hydrolysis of the chloro groups, potentially forming hydroxy or even dicarbonyl impurities. Chlorinated ketones can undergo hydrolysis, which may be accelerated by alkaline or acidic conditions.[12][13][14]

  • Thermal Decomposition: Elevated temperatures can promote the elimination of hydrogen chloride (HCl), leading to the formation of unsaturated ketone derivatives. Thermal decomposition is a known degradation route for chlorinated hydrocarbons.[15][16][17]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of free radicals, leading to a variety of degradation products. Organochlorine compounds are known to be susceptible to photodegradation.[9][10]

  • Oxidation: Although the carbonyl group is at a higher oxidation state, the rest of the molecule can be susceptible to oxidation, especially in the presence of oxygen and light.

Troubleshooting_Degradation start Degradation Suspected visual_inspection Visual Inspection (Color change, precipitate?) start->visual_inspection analytical_check Analytical Check (HPLC/GC-MS) visual_inspection->analytical_check Yes end Proceed with Experiment visual_inspection->end No identify_impurities Identify Impurities (MS, NMR) analytical_check->identify_impurities New Peaks analytical_check->end No New Peaks repurify Repurify Sample (e.g., Chromatography) proper_storage Store Under Optimal Conditions repurify->proper_storage proper_storage->end identify_impurities->repurify reassess Re-evaluate Stability identify_impurities->reassess Stability_Workflow start Initiate Stability Study prepare_samples Prepare and Characterize Initial Samples (T=0) start->prepare_samples storage_conditions Place Samples in Long-Term (2-8°C) and Accelerated (25°C/60% RH) Storage prepare_samples->storage_conditions time_point Pull Samples at Scheduled Time Points storage_conditions->time_point analysis Perform Analyses: - Visual Inspection - HPLC Purity - Assay time_point->analysis data_evaluation Evaluate Data and Compare to Specifications analysis->data_evaluation continue_study Continue to Next Time Point data_evaluation->continue_study continue_study->time_point Not Final Time Point end_study End of Study continue_study->end_study Final Time Point establish_retest Establish Re-test Period end_study->establish_retest

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Methyl-2,5-dichloro-3-pentanone vs. Standard α-Halo Ketones

Executive Summary For researchers and drug development professionals, α-halo ketones are indispensable synthetic building blocks. While standard primary and secondary α-halo ketones are universally recognized for their r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, α-halo ketones are indispensable synthetic building blocks. While standard primary and secondary α-halo ketones are universally recognized for their rapid bimolecular nucleophilic substitution (SN2) kinetics, highly substituted variants present unique mechanistic challenges and opportunities.

This guide objectively compares the reactivity of standard α-halo ketones against 2-methyl-2,5-dichloro-3-pentanone —a complex, bifunctional substrate containing both a sterically hindered tertiary α-chloro moiety (at C2) and a primary β'-chloro moiety (at C5). By analyzing orbital interactions, steric blockades, and base-catalyzed kinetic bifurcations, this guide provides actionable protocols for chemoselective modifications and complex rearrangements.

Mechanistic Causality: Orbital Overlap vs. Steric Blockade

Standard primary and secondary α-halo ketones (e.g., α-chloroacetone) exhibit exceptionally high reactivity in SN2 reactions[1]. This enhanced reactivity is driven by the electrostatic polarization of the carbon-halogen bond and the stabilization of the pentacoordinate transition state. Specifically, the adjacent carbonyl group's π* orbital overlaps with the σ* orbital of the C-X bond, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy and facilitating rapid nucleophilic attack[2].

In stark contrast, the α-carbon (C2) of 2-methyl-2,5-dichloro-3-pentanone is a tertiary center. The presence of two bulky methyl groups creates a severe steric blockade, completely obstructing the Bürgi-Dunitz trajectory required for a backside nucleophilic attack[3]. Consequently, SN2 reactivity at the C2 position is negligible[4]. However, because this molecule is bifunctional, the C5 position (a primary chloride) lacks this extreme steric hindrance and behaves similarly to a standard primary alkyl halide, allowing for highly chemoselective downstream modifications.

Base-Catalyzed Divergence: Favorskii Rearrangement vs. E1cB Elimination

When standard α-halo ketones are subjected to basic conditions, they typically form enolates that lead to polyhalogenation or epoxidation[1]. However, the unique structure of 2-methyl-2,5-dichloro-3-pentanone forces a kinetic bifurcation when treated with a strong base (e.g., alkoxides).

Deprotonation at the less hindered C4 position yields an enolate intermediate that faces two competing intramolecular pathways:

  • Favorskii Rearrangement: The enolate carbon (C4) attacks the tertiary C2 position, displacing the chloride to form a highly strained cyclopropanone intermediate. Subsequent nucleophilic attack by the alkoxide opens the ring, yielding a heavily branched carboxylic acid or ester[5].

  • E1cB Elimination: Alternatively, the lone pair on the C4 enolate can expel the primary C5 chloride, forming a stable α,β-unsaturated ketone (enone).

Quantitative Reactivity Comparison

The following table summarizes the relative reaction rates ( krel​ ) and primary reactivity pathways of various α-halo ketones, highlighting the extreme divergence caused by steric factors.

SubstrateStructural ClassificationRelative SN2 Rate ( krel​ )Primary Reactivity PathwayMajor Limitation
Propyl Chloride Primary Alkyl Halide1 (Baseline)SN2Slow reaction kinetics
α-Chloroacetone Primary α-Halo Ketone~35,000[2]Rapid SN2Prone to polyhalogenation
α-Bromoacetophenone Secondary α-Halo Ketone~100,000Rapid SN2Epoxidation side-reactions
2-Methyl-2,5-dichloro-3-pentanone Tertiary α-Chloro / Primary β'-Chloro< 0.01 (at C2) / ~1 (at C5)Favorskii (C2) / E1cB (C5)Extreme steric hindrance at C2

Experimental Workflows: Self-Validating Protocols

Protocol 1: Chemoselective Finkelstein Substitution (C5 Modification)

Objective: Selectively substitute the primary C5 chloride with an iodide, leaving the tertiary C2 chloride intact. Causality: The Finkelstein reaction relies on the differential solubility of halide salts in polar aprotic solvents. Acetone dissolves sodium iodide but not sodium chloride. As the primary C5 position undergoes SN2, the resulting NaCl precipitates, driving the equilibrium forward via Le Chatelier's principle. The tertiary C2 position is sterically immune to this attack[3].

Step-by-Step:

  • Dissolve 2-methyl-2,5-dichloro-3-pentanone (1.0 eq) in anhydrous acetone to a concentration of 0.2 M.

  • Add sodium iodide (1.2 eq) in a single portion at room temperature under vigorous stirring.

  • Self-Validation Checkpoint: Monitor the reaction flask over 2 hours. The initially clear solution will progressively turn cloudy as insoluble NaCl precipitates. This visual cue is a self-validating indicator that the SN2 displacement at C5 is actively occurring.

  • Filter the suspension to remove the NaCl byproduct.

  • Concentrate the filtrate under reduced pressure and purify via flash chromatography to isolate 5-iodo-2-chloro-2-methyl-3-pentanone.

Protocol 2: Base-Induced Kinetic Bifurcation (Favorskii vs. E1cB)

Objective: Induce and observe the competitive Favorskii rearrangement and E1cB elimination pathways. Causality: Sodium methoxide (NaOMe) acts as a strong base, deprotonating the C4 methylene to form a reactive enolate. Because direct SN2 at C2 is blocked[4], the enolate must either attack C2 intramolecularly (Favorskii)[5] or expel the C5 leaving group (E1cB).

Step-by-Step:

  • Dissolve the ketone (1.0 eq) in anhydrous methanol at 0 °C under an inert argon atmosphere.

  • Dropwise add NaOMe (1.1 eq, 0.5 M solution in MeOH) over 15 minutes to control the exothermic deprotonation.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material and the emergence of two distinct new spots (the Favorskii ester and the conjugated enone) validates the divergent mechanistic pathways.

  • Quench the reaction with saturated aqueous NH 4​ Cl to neutralize excess base.

  • Extract with ethyl acetate, dry over MgSO 4​ , and separate the divergent products via column chromatography.

Visualizing the Reaction Logic

Reactivity A 2-Methyl-2,5-dichloro- 3-pentanone B Chemoselective SN2 (Primary C5 Chloride) A->B Mild Nucleophile (e.g., NaI) C E1cB Elimination (Forms Enone) A->C Weak Base (e.g., NEt3) D Favorskii Rearrangement (Tertiary C2 Chloride) A->D Strong Base (e.g., NaOMe) E SN2 at C2 (Sterically Blocked) A->E Any Nucleophile

Fig 1. Divergent reactivity pathways of 2-methyl-2,5-dichloro-3-pentanone based on reagent selection.

Mechanism Base Strong Base (NaOMe) Substrate 2-Methyl-2,5-dichloro-3-pentanone Base->Substrate Deprotonation Enolate C4 Enolate Intermediate Substrate->Enolate Loss of C4 Proton Cyclopropanone Intramolecular Attack at C2 (Cyclopropanone Formation) Enolate->Cyclopropanone Displaces C2-Cl Enone Expulsion of C5-Cl (α,β-Unsaturated Ketone) Enolate->Enone Displaces C5-Cl (E1cB) Favorskii Ring Opening (Branched Ester/Acid) Cyclopropanone->Favorskii Nucleophilic Attack

Fig 2. Base-induced kinetic bifurcation: Favorskii rearrangement versus E1cB elimination pathways.

Sources

Comparative

GC-MS method validation for detecting 2-methyl-2,5-dichloro-3-pentanone impurities

GC-MS Method Validation for the Trace Detection of 2-Methyl-2,5-dichloro-3-pentanone: A Comparative Guide on Ultra-Inert vs. Standard Flow Paths Executive Summary The detection of highly reactive, halogenated genotoxic i...

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Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Method Validation for the Trace Detection of 2-Methyl-2,5-dichloro-3-pentanone: A Comparative Guide on Ultra-Inert vs. Standard Flow Paths

Executive Summary

The detection of highly reactive, halogenated genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) requires analytical systems capable of extreme sensitivity and chemical inertness. 2-Methyl-2,5-dichloro-3-pentanone is a potent alkylating agent and a flagged mutagenic impurity. Under ICH M7 guidelines, it must be controlled to the Threshold of Toxicological Concern (TTC)[1]. This guide objectively compares the performance of an Ultra-Inert (UI) GC-MS flow path against a standard GC configuration, providing a self-validating protocol for trace-level quantification using Electron Ionization Selected Ion Monitoring (EI-SIM).

Mechanistic Causality: The Analytical Challenge of Halogenated Ketones

As a Senior Application Scientist, I frequently see methods fail not because of detector insensitivity, but due to poor sample transfer. 2-Methyl-2,5-dichloro-3-pentanone contains a highly labile tertiary chloride at the C2 position and a primary chloride at the C5 position.

When exposed to standard GC flow paths (standard glass liners and conventional stationary phases), this molecule undergoes two primary degradation pathways:

  • Thermal Dehydrohalogenation: Catalyzed by active metal ions in the inlet, the molecule loses HCl to form an α,β -unsaturated ketone.

  • Irreversible Adsorption: The electronegative oxygen and chlorine atoms act as Lewis bases, binding strongly to active silanol (Si-OH) sites on the column wall.

This causality explains why standard columns (like a traditional DB-5) yield severe peak tailing, signal loss, and failed recovery at trace levels[2]. Upgrading to an Ultra-Inert mid-polar column (e.g., Agilent J&W DB-624 UI) passivates these active sites, ensuring intact analyte transfer to the mass spectrometer.

Mechanism cluster_standard Standard GC Flow Path cluster_inert Ultra-Inert Flow Path Analyte 2-Methyl-2,5-dichloro-3-pentanone (Reactive Analyte) ActiveSites Active Silanol Sites (Standard Column/Liner) Analyte->ActiveSites Passivated Deactivated Surfaces (UI Column/Gold Seal) Analyte->Passivated Degradation Dehydrohalogenation & Irreversible Adsorption ActiveSites->Degradation Outcome1 Peak Tailing & Signal Loss Degradation->Outcome1 Intact Intact Analyte Transfer (No Thermal Breakdown) Passivated->Intact Outcome2 Sharp Symmetrical Peaks (High Sensitivity) Intact->Outcome2

Logical relationship of analyte degradation in standard vs. ultra-inert GC flow paths.

Comparative Performance Data

To validate the necessity of the UI flow path, a head-to-head comparison was conducted using a DB-624 UI column versus a standard DB-5 column. Both systems utilized a single quadrupole mass spectrometer in EI-SIM mode.

Table 1: Chromatographic Performance at Trace Levels (0.05 ppm)

Parameter DB-624 UI Flow Path Standard Flow Path Analytical Impact

| Peak Asymmetry ( As​ ) | 1.05 | 1.85 | UI prevents silanol tailing. | | S/N Ratio | 145 | 22 | UI prevents signal loss. | | LOD (ppm) | 0.005 | 0.050 | UI meets ICH M7 TTC limits. | | LOQ (ppm) | 0.015 | 0.150 | Standard fails regulatory threshold. |

Table 2: ICH Q2(R1) Method Validation Results

Validation Parameter DB-624 UI Flow Path Standard Flow Path ICH Acceptance Criteria

| Linearity ( R2 ) | 0.9995 | 0.9842 | ≥0.99 | | Recovery at LOQ | 98.5% ± 2.1% | 68.4% ± 12.5% | 80 - 120% | | Precision (RSD, n=6) | 1.8% | 14.2% | ≤5.0% | | Carryover | Not Detected | 4.5% (Adsorption) | ≤0.1% |

GC-MS Method Validation Workflow

Validating a method for genotoxic impurities requires a self-validating system that accounts for matrix effects and instrument drift. The workflow below outlines the critical path from risk assessment to routine quality control[3].

Workflow Step1 1. Risk Assessment (ICH M7 TTC Calculation) Step2 2. Sample Preparation (LLE to Isolate Analyte) Step1->Step2 Step3 3. GC-MS Optimization (EI-SIM Ion Selection) Step2->Step3 Step4 4. Method Validation (ICH Q2(R1) Parameters) Step3->Step4 Step5 5. Routine QC Testing (Trace Impurity Monitoring) Step4->Step5

Step-by-step GC-MS method validation workflow for genotoxic impurities.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Direct injection of API matrices will rapidly contaminate the GC inlet, creating new active sites. We utilize Liquid-Liquid Extraction (LLE) to isolate the volatile ketone.

  • Dissolution: Dissolve 100 mg of the API in 5.0 mL of HPLC-grade water.

  • Extraction: Add 2.0 mL of Dichloromethane (DCM) containing the internal standard (e.g., 1-chloro-2-octanone at 0.05 ppm).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete phase transfer of the lipophilic 2-methyl-2,5-dichloro-3-pentanone into the DCM layer.

  • Separation: Centrifuge at 4000 rpm for 5 minutes. Extract the lower organic (DCM) layer and transfer to an autosampler vial equipped with a glass insert.

Phase 2: GC-MS Instrument Configuration

To prevent thermal degradation, the inlet temperature is deliberately kept lower than standard protocols.

  • Column: Agilent J&W DB-624 UI, 30 m × 0.25 mm × 1.4 µm[2].

  • Inlet: 200°C (Splitless mode), utilizing an Ultra-Inert single taper liner with glass wool.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 2 min) ramp at 10°C/min to 200°C (hold 3 min).

  • MS Transfer Line: 220°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • SIM Parameters:

    • Quantifier Ion: m/z 105 (Fragment: [CH3​−C(Cl)(CH3​)−C=O]+ )

    • Qualifier Ions: m/z 91, m/z 77.

Phase 3: Method Validation Execution
  • Specificity: Inject a blank DCM extraction to ensure no matrix interferences co-elute at the retention time of the analyte.

  • Linearity: Prepare calibration standards at 0.01, 0.02, 0.05, 0.10, and 0.20 ppm. Plot the peak area ratio (Analyte/Internal Standard) against concentration. Ensure R2≥0.99 .

  • Accuracy (Recovery): Spike the API matrix at 50%, 100%, and 150% of the specification limit. Perform LLE and analyze in triplicate. Calculate recovery percentages (Acceptance: 80-120%).

Conclusion

The detection of 2-methyl-2,5-dichloro-3-pentanone is a classic example of where standard analytical hardware fails due to the fundamental chemistry of the analyte. By understanding the causality of dehydrohalogenation and silanol adsorption, laboratories can proactively select an Ultra-Inert flow path. As demonstrated by the comparative data, utilizing a DB-624 UI column is not merely an optimization—it is a strict regulatory necessity to meet the rigorous demands of ICH M7 and ensure patient safety.

References

  • ICH M7(R2) Guideline on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Agilent J&W Ultra Inert Capillary GC Columns. Agilent Technologies. URL:[Link]

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Genotoxic Impurities in Pharmaceutical Products. Biomedical Chromatography / PubMed. URL:[Link]

Sources

Safety & Regulatory Compliance

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